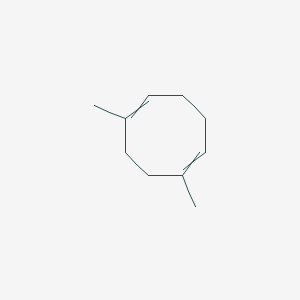
1,6-Dimethyl-1,5-cyclooctadiene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “1,6-Dimethyl-1,5-cyclooctadiene” is a chemical entity listed in the PubChem database PubChem is a public repository for information on the biological activities of small molecules
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 1,6-Dimethyl-1,5-cyclooctadiene involves specific synthetic routes and reaction conditions. These methods typically include the use of cyclodextrins for the formation of inclusion complexes. Cyclodextrins are cyclic oligosaccharides that can form host-guest complexes with various molecules, enhancing their solubility and stability .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced analytical techniques is crucial to monitor the formation of the desired product and to ensure its quality.
Análisis De Reacciones Químicas
Types of Reactions
1,6-Dimethyl-1,5-cyclooctadiene undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
1,6-Dimethyl-1,5-cyclooctadiene has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a model compound for studying reaction mechanisms.
Biology: It is employed in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.
Medicine: this compound is explored for its potential medicinal properties, including its role in drug development and disease treatment.
Industry: It is utilized in industrial applications, such as the development of new materials and the improvement of existing products .
Mecanismo De Acción
The mechanism of action of 1,6-Dimethyl-1,5-cyclooctadiene involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their function, and modulating various biochemical pathways. This interaction can lead to changes in cellular processes and physiological responses .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 1,6-Dimethyl-1,5-cyclooctadiene include other cyclodextrin inclusion complexes and related chemical entities. These compounds share structural similarities and may exhibit comparable chemical properties and applications.
Uniqueness
This compound is unique due to its specific chemical structure and the ability to form stable inclusion complexes with cyclodextrins. This property enhances its solubility and stability, making it a valuable compound for various scientific and industrial applications .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical properties, preparation methods, and wide range of applications make it an important subject of study in chemistry, biology, medicine, and industry.
Propiedades
Fórmula molecular |
C10H16 |
|---|---|
Peso molecular |
136.23 g/mol |
Nombre IUPAC |
1,6-dimethylcycloocta-1,5-diene |
InChI |
InChI=1S/C10H16/c1-9-5-3-4-6-10(2)8-7-9/h5-6H,3-4,7-8H2,1-2H3 |
Clave InChI |
UKNFYLAGXMXTKA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CCCC=C(CC1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[1-(2-pyridinyl)-4-piperidinyl]-1H-imidazole-1-carboxamide](/img/structure/B8395934.png)

![5-(5-Amino-3-phenylamino-[1,2,4]triazol-1-yl)-2-methoxy-benzonitrile](/img/structure/B8395958.png)


![6-bromo-N-cyclopropylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B8395987.png)
![8-Methyl-6-phenyl-imidazo[1,5-d]-as-triazin-4(3H)-thione](/img/structure/B8395989.png)





